Bis(1,5-cyclooctadiene)dimethoxydirhodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,5-cyclooctadiene)dimethoxydirhodium is a complex organometallic compound with the molecular formula C18H30O2Rh2. This compound is known for its unique structure, where two rhodium atoms are coordinated with two 1,5-cyclooctadiene ligands and two methoxy groups. It is widely used in various fields of chemistry due to its catalytic properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,5-cyclooctadiene)dimethoxydirhodium typically involves the reaction of rhodium chloride with 1,5-cyclooctadiene in the presence of a methanol solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified through recrystallization or other purification techniques to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(1,5-cyclooctadiene)dimethoxydirhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium species.
Substitution: The methoxy groups can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, phosphines, and other nucleophiles. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions. Solvents such as dichloromethane, toluene, and methanol are commonly used.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with halides can yield rhodium halide complexes, while reactions with phosphines can produce rhodium-phosphine complexes .
Scientific Research Applications
Bis(1,5-cyclooctadiene)dimethoxydirhodium has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Bis(1,5-cyclooctadiene)dimethoxydirhodium involves the coordination of the rhodium centers with substrates, facilitating various catalytic processes. The 1,5-cyclooctadiene ligands provide stability to the complex, while the methoxy groups can participate in ligand exchange reactions. The rhodium centers act as active sites for catalytic transformations, enabling the activation and conversion of substrates through oxidative addition, reductive elimination, and other catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
Bis(1,5-cyclooctadiene)dimethoxydiiridium: Similar in structure but contains iridium instead of rhodium.
Bis(1,5-cyclooctadiene)dirhodium(I) dichloride: Contains chloride ligands instead of methoxy groups.
Bis(1,5-cyclooctadiene)nickel(0): Contains nickel instead of rhodium and lacks methoxy groups.
Uniqueness
Bis(1,5-cyclooctadiene)dimethoxydirhodium is unique due to its specific combination of rhodium centers, 1,5-cyclooctadiene ligands, and methoxy groups. This combination imparts distinct catalytic properties and reactivity, making it valuable in various chemical processes. Its ability to undergo ligand exchange and participate in diverse catalytic cycles sets it apart from similar compounds .
Properties
Molecular Formula |
C18H28O2Rh2-2 |
---|---|
Molecular Weight |
482.2 g/mol |
IUPAC Name |
(1Z)-cycloocta-1,5-diene;methanolate;rhodium;rhodium(2+) |
InChI |
InChI=1S/2C8H11.2CH3O.2Rh/c2*1-2-4-6-8-7-5-3-1;2*1-2;;/h2*1-2,7H,3-6H2;2*1H3;;/q4*-1;;+2/b2*2-1-;;;; |
InChI Key |
QCLIAPWXUADNTR-KZXGFQSYSA-N |
Isomeric SMILES |
C[O-].C[O-].C1/C=C\CC[C-]=CC1.C1/C=C\CC[C-]=CC1.[Rh].[Rh+2] |
Canonical SMILES |
C[O-].C[O-].C1CC=[C-]CCC=C1.C1CC=[C-]CCC=C1.[Rh].[Rh+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.